

A Comparative Guide to Analytical Standards for 2-Methyl-1-butanol

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Compound of Interest

Compound Name: 2-Methyl-1-butanol

Cat. No.: B057232

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality analytical standards. This guide provides a comprehensive comparison of commercially available analytical standards for **2-Methyl-1-butanol**, detailing their specifications, the methodologies for their analysis, and the workflows for their certification.

Comparison of 2-Methyl-1-butanol Analytical Standards

The selection of an appropriate analytical standard is crucial for ensuring the accuracy and traceability of measurement results. Key suppliers in the market, including CPACChem, Sigma-Aldrich, and LGC Standards, offer **2-Methyl-1-butanol** in various grades, from analytical standards to Certified Reference Materials (CRMs). CRMs, produced under an ISO 17034 accredited quality system, provide the highest level of accuracy and traceability.

Supplier	Product Name	Grade	Certified Purity (%)	Uncertainty (%)	Water Content	Notes
CPAChem	2-Methyl-1-butanol	Certified Reference Material (CRM)	99.8	± 0.1	0.198 mg/g	ISO 17034, ISO/IEC 17025, ISO 9001 certified.[1] [2]
Sigma-Aldrich	2-Methyl-1-butanol	Analytical Standard	≥98.0 (GC)	Not Specified	Not Specified	Quality Level 100.
LGC Standards	2-Methyl-1-butanol	Reference Material	Not Specified	Not Specified	Not Specified	Produced in accordance with ISO 17034.[3]

Note: The information for Sigma-Aldrich and LGC Standards is based on publicly available product information. For detailed specifications, including uncertainty and impurity profiles, it is recommended to consult the Certificate of Analysis (CoA) for the specific lot number.

Experimental Protocols for Analysis

The purity and identity of **2-Methyl-1-butanol** analytical standards are typically determined using gas chromatography with a flame ionization detector (GC-FID) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile organic compounds like **2-Methyl-1-butanol**.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. A suitable column for the analysis of butanol isomers is a mid-polarity column, such as one with a cyanopropylphenyl stationary phase.
- Sample Preparation: A stock solution of **2-Methyl-1-butanol** is prepared in a suitable solvent (e.g., methanol or ethanol). An internal standard (e.g., n-Propanol or t-Butanol) of known concentration is added to both the standard and sample solutions for accurate quantification. [\[4\]](#)
- GC-FID Parameters (Example):
 - Column: Rtx-1301 (60 m x 0.25 mm ID, 1.40 µm film thickness)
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
 - Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
 - Injection Volume: 1 µL (split ratio 50:1)

Data Analysis: The purity of **2-Methyl-1-butanol** is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentrations, and the concentration of the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the purity of a substance with high accuracy and without the need for a specific reference standard of the same compound.

Methodology:

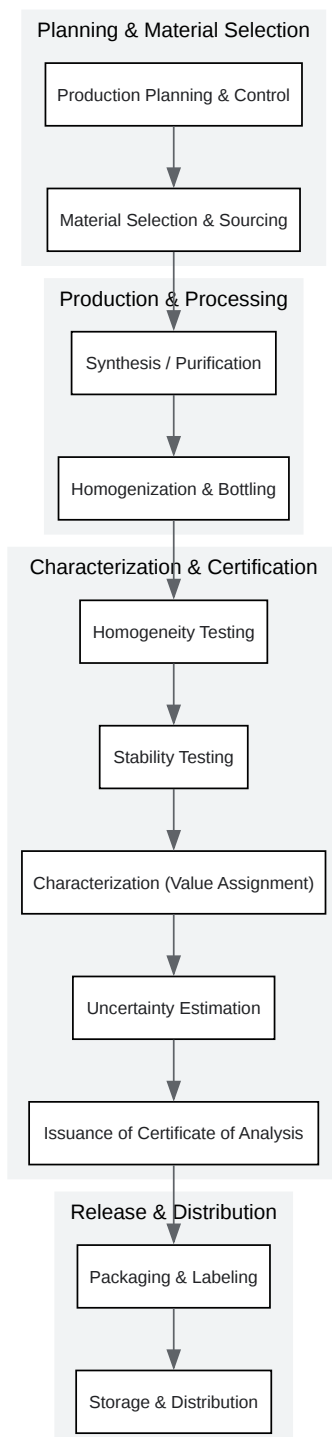
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation:
 - Accurately weigh a specific amount of the **2-Methyl-1-butanol** sample (e.g., 10-20 mg) into an NMR tube.
 - Accurately weigh and add a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
 - Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve the sample and internal standard completely.^[5]
- NMR Acquisition Parameters (Example for ¹H qNMR):
 - Solvent: Chloroform-d (CDCl₃)
 - Spectrometer Frequency: 400 MHz
 - Pulse Angle: 90°
 - Acquisition Time: ≥ 3 seconds
 - Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 15-30 seconds for accurate quantification).^{[6][7][8]}
 - Number of Scans: 8 or more to achieve an adequate signal-to-noise ratio.

Data Analysis: The purity of **2-Methyl-1-butanol** is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses and weights of the analyte and the internal standard.

Visualization of Workflows

To provide a clearer understanding of the processes involved in the production and analysis of analytical standards, the following diagrams illustrate the key workflows.

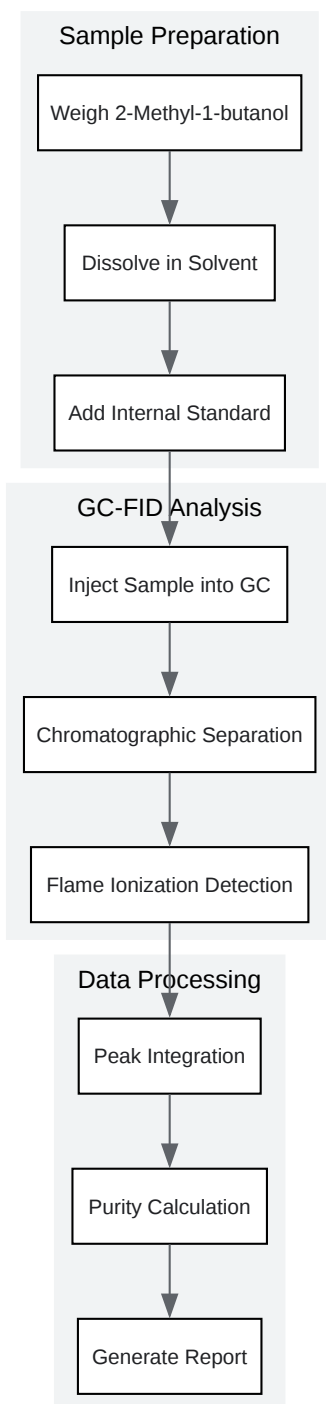
Workflow for Certified Reference Material (CRM) Production (ISO 17034)



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CRM Production Workflow based on ISO 17034.

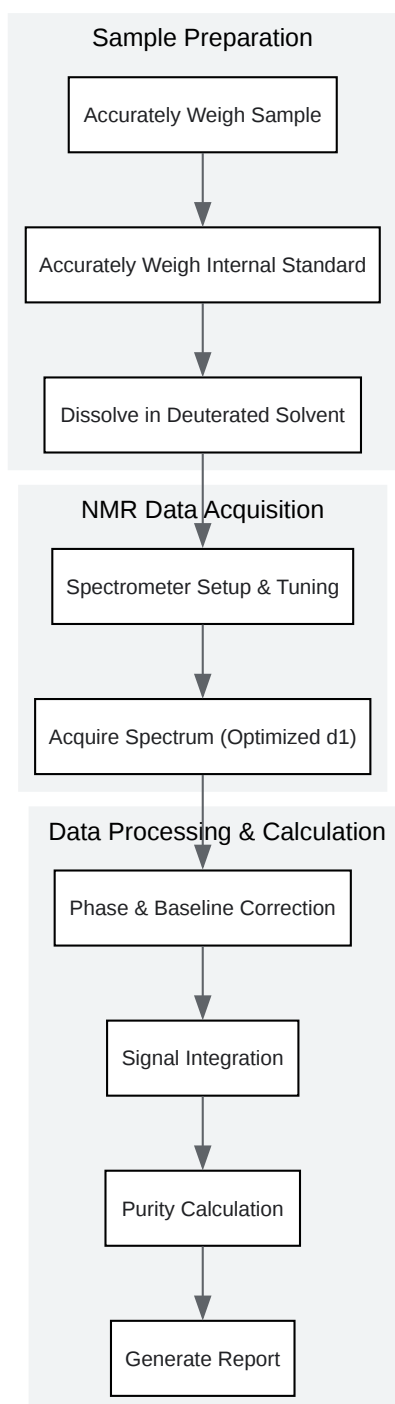
Experimental Workflow for GC-FID Purity Analysis



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GC-FID Analysis Workflow.

Experimental Workflow for qNMR Purity Analysis



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qNMR Analysis Workflow.

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